[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine
Description
Significance of Fused Thiadiazolopyridines in Contemporary Heterocyclic Chemistry
The fusion of a thiadiazole ring with a pyridine (B92270) ring creates a class of compounds known as thiadiazolopyridines. These scaffolds are of considerable interest in contemporary chemistry due to the synergistic combination of the properties of both parent heterocycles. Pyridine is a fundamental six-membered aromatic heterocycle present in numerous natural products and pharmaceuticals, while thiadiazoles are five-membered rings known for their broad spectrum of biological activities and utility as building blocks in materials science. isres.org
The fusion of these rings can lead to compounds with novel applications. For instance, thiadiazolopyridine moieties have been incorporated into the design of functional materials, such as metal-organic frameworks (MOFs), where they can act as photoactive linkers for applications in photocatalysis. nih.gov Isomers like 4,7-dibromo- mdpi.comwisdomlib.orgmdpi.comthiadiazolo[3,4-c]pyridine serve as electron-deficient building blocks for organic electronic materials, including those used in dye-sensitized solar cells. chemicalbook.com The rigid, planar structure of the fused system facilitates π-stacking interactions and can be tuned electronically by selecting the thiadiazole isomer and the position of the ring fusion, influencing the material's optical and electronic properties. ontosight.airsc.org In medicinal chemistry, fusing a thiazole (B1198619) (a related sulfur-containing heterocycle) to a pyridine ring has been a successful strategy in developing inhibitors for protein kinases, such as c-KIT, which are targets in cancer therapy. nih.gov
Themdpi.comwisdomlib.orgacs.orgThiadiazole Moiety as a Privileged Scaffold in Medicinal Chemistry Research
The 1,2,3-thiadiazole (B1210528) ring is a recognized "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. mdpi.comresearchgate.net Derivatives of 1,2,3-thiadiazole have demonstrated an impressive breadth of biological effects, making them highly valuable for drug discovery programs. isres.org
The diverse bioactivities associated with this moiety are extensive, with research highlighting its potential in various therapeutic areas. mdpi.comwisdomlib.org These activities include:
Antimicrobial and Antifungal: Many 1,2,3-thiadiazole derivatives exhibit potent activity against various strains of bacteria and fungi. mdpi.com
Antiviral: The scaffold has been incorporated into molecules showing activity against different viruses. mdpi.com
Anticancer: Numerous studies have reported the anti-tumor and cytotoxic properties of 1,2,3-thiadiazole compounds against various human cancer cell lines. mdpi.comnih.gov
Agrochemical: Beyond medicine, these compounds are used in agriculture as plant activators, inducing systemic acquired resistance against pathogens, and as insecticides. mdpi.comacs.org
The versatility of the 1,2,3-thiadiazole ring stems from its unique electronic nature and its ability to act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target affinity.
| Pharmacological Activity | Reference |
|---|---|
| Anticancer / Antitumoral | mdpi.comresearchgate.net |
| Antimicrobial / Antibacterial | mdpi.comresearchgate.net |
| Antifungal | mdpi.com |
| Antiviral | mdpi.comresearchgate.net |
| Anti-inflammatory | researchgate.net |
| Anticonvulsant | wisdomlib.org |
| Plant Activator (Agrochemical) | mdpi.com |
Unique Structural Features and Electronic Properties of themdpi.comwisdomlib.orgacs.orgThiadiazolo[4,5-c]pyridine System
The mdpi.comwisdomlib.orgacs.orgThiadiazolo[4,5-c]pyridine system possesses a unique combination of structural and electronic features derived from its constituent rings. The fusion of the electron-deficient 1,2,3-thiadiazole ring with the already π-deficient pyridine ring is expected to result in a highly electron-poor aromatic system. This electronic character is a key feature that dictates the molecule's reactivity and potential interactions with biological macromolecules.
Structural Features:
Planarity: The fused bicyclic system is inherently planar, which can facilitate intercalation into DNA or insertion into the active sites of enzymes.
Rigidity: The fusion of the two rings creates a rigid molecular scaffold, which is often advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Hydrogen Bonding: The system contains multiple nitrogen atoms that can act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets. The addition of a 4-amine group would introduce a potent hydrogen bond donor site.
Electronic Properties:
Electron Deficiency: The pyridine ring is electron-deficient due to the electronegativity of its nitrogen atom. The 1,2,3-thiadiazole ring is also strongly electron-withdrawing. Their fusion in the mdpi.comwisdomlib.orgacs.orgThiadiazolo[4,5-c]pyridine framework would significantly lower the energy levels of the molecular orbitals. Porphyrin systems fused with thiadiazole units, for example, have been shown to have modified chromophores and large bathochromic (red) shifts in their absorption spectra due to the electron-withdrawing nature of the heterocycle. mdpi.com
Dipole Moment: The arrangement of heteroatoms (three nitrogen and one sulfur) within the fused system creates a significant dipole moment, influencing the molecule's solubility and its ability to engage in dipole-dipole interactions.
| Property | Expected Characteristic | Potential Implication |
|---|---|---|
| Molecular Geometry | Planar, rigid | Favorable for binding to planar biological targets (e.g., enzyme active sites, DNA) |
| Electronic Character | Highly electron-deficient (π-deficient) | Altered reactivity, potential for charge-transfer interactions, modified optical properties |
| Hydrogen Bonding Potential | Multiple nitrogen atoms as H-bond acceptors | Key molecular recognition interactions with biological targets |
| Reactivity | Susceptible to nucleophilic aromatic substitution | Allows for functionalization to modulate properties |
Overview of Research Trajectories for the 4-Amine Functionalization
While specific research on the 4-amine functionalization of the mdpi.comwisdomlib.orgacs.orgThiadiazolo[4,5-c]pyridine scaffold is not extensively documented, research trajectories can be inferred from established synthetic methodologies in heterocyclic chemistry and the known importance of the 4-aminopyridine (B3432731) motif. The 4-aminopyridine unit is a key pharmacophore in various bioactive molecules due to its ability to act as a strong hydrogen bond donor and participate in crucial binding interactions.
Potential research trajectories would likely focus on two main areas: synthesis and application.
Synthetic Strategies:
Construction from Precursors: A common approach involves the cyclization of a functionalized pyridine precursor that already contains the amine group or a precursor that can be easily converted to an amine (e.g., a nitro group). For example, the synthesis of fused triazolothiadiazines often starts with a 4-amino-3-mercaptotriazole, which undergoes cyclocondensation with various bielectrophiles. nih.govmdpi.com A similar strategy could be envisioned where a suitably substituted 3,4-diaminopyridine (B372788) derivative undergoes reaction to form the fused thiadiazole ring.
Post-Functionalization: Another trajectory would involve the direct amination of a pre-formed mdpi.comwisdomlib.orgacs.orgThiadiazolo[4,5-c]pyridine scaffold. Given the expected electron-deficient nature of the pyridine ring in this fused system, it would be activated towards nucleophilic aromatic substitution (SNAr). A leaving group (such as a halogen) at the 4-position could be displaced by ammonia (B1221849) or an amine equivalent to install the desired 4-amino functionality.
Applications and Research Focus:
Medicinal Chemistry: A primary focus would be the synthesis of a library of 4-amino derivatives and screening them for various biological activities, particularly as kinase inhibitors, anticancer agents, or antimicrobials, leveraging the established potential of both the 1,2,3-thiadiazole and 4-aminopyridine pharmacophores.
Materials Science: The 4-amine group could be used as a handle for further modification, for instance, to attach the scaffold to polymers or to serve as a coordination site in the development of new metal-organic frameworks or coordination polymers.
Structure
3D Structure
Properties
CAS No. |
36258-90-9 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
thiadiazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C5H4N4S/c6-5-4-3(1-2-7-5)10-9-8-4/h1-2H,(H2,6,7) |
InChI Key |
WKUNEHZJSODYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SN=N2)N |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine and Its Core Framework
Retrosynthetic Analysis of thenih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine Skeleton
Retrosynthetic analysis provides a logical framework for designing a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. For the nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine skeleton, two primary disconnection approaches can be envisioned.
Approach A: Disconnection of the nih.govacs.orgnih.govThiadiazole Ring
This strategy focuses on the late-stage formation of the thiadiazole ring. The key disconnection is the cleavage of the C-S and N-N bonds, which points back to a suitably functionalized pyridine (B92270) precursor. This is characteristic of the Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles. researchgate.netmdpi.com The retrosynthesis would proceed as follows:
Target: nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine
Disconnect: C-S and N-N bonds of the thiadiazole ring.
Precursor: A semicarbazone derivative of a 3-acyl-4-aminopyridine or a related ketone. This intermediate contains the necessary carbon backbone and nitrogen atom for the subsequent cyclization.
Simpler Precursor: A 4-substituted pyridine with an adjacent acetyl group (e.g., 3-acetyl-4-chloropyridine), which can be converted to the required ketone or semicarbazone.
Approach B: Disconnection of the Pyridine Ring
Alternatively, the synthesis can be designed around the formation of the pyridine ring onto an existing 1,2,3-thiadiazole (B1210528) core. This involves disconnecting the C-C and C-N bonds of the pyridine ring.
Target: nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine
Disconnect: Bonds of the pyridine ring.
Precursor: A 4,5-disubstituted-1,2,3-thiadiazole bearing functional groups that can participate in a ring-closing annulation reaction. For instance, an amino group and a carbonyl group in the correct positions on the thiadiazole ring could be cyclized with a three-carbon building block to form the pyridine ring.
De Novo Synthesis Approaches to the Fused Thiadiazolopyridine System
De novo synthesis involves constructing the heterocyclic system from acyclic or simpler cyclic precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
The formation of the 1,2,3-thiadiazole ring is a critical step in many synthetic routes. The Hurd-Mori reaction is a prominent and widely used method for this transformation. researchgate.netmdpi.comnih.govresearchgate.net This reaction involves the cyclization of α-methylene ketone derivatives, typically via their semicarbazones, using thionyl chloride (SOCl₂). mdpi.comresearchgate.net
The general mechanism proceeds in two main steps:
Semicarbazone Formation: A ketone with an α-methylene group (a CH₂ group adjacent to the carbonyl) is reacted with semicarbazide (B1199961) to form the corresponding semicarbazone.
Cyclization: The semicarbazone is then treated with an excess of thionyl chloride. The reaction proceeds through a complex mechanism to form the 1,2,3-thiadiazole ring with the elimination of other byproducts. mdpi.com
This approach has been successfully applied to synthesize various fused thiadiazole systems, such as pyrrolo[2,3-d] nih.govacs.orgnih.govthiadiazoles, demonstrating its utility for building complex heterocyclic frameworks. nih.gov
Table 1: Examples of Hurd-Mori Cyclization for Thiadiazole Synthesis
| Starting Material (Ketone) | Intermediate | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazolyl-phenylethanones | Pyrazolyl-phenylethanone semicarbazone | SOCl₂, reflux | Pyrazolyl-1,2,3-thiadiazole | mdpi.com |
| 2-Oxoallobetulin | 2-Oxoallobetulin semicarbazone | SOCl₂ | Thiadiazole-fused allobetulin | mdpi.com |
| Substituted Acetophenones | Acetophenone semicarbazone | SOCl₂ | 4-Aryl-1,2,3-thiadiazole | researchgate.net |
Pyridine ring annulation involves constructing the pyridine ring onto an existing molecular scaffold, in this case, a 1,2,3-thiadiazole. These strategies often rely on multicomponent reactions or the cyclocondensation of a functionalized thiadiazole with a suitable partner that provides the remaining atoms for the pyridine ring. researchgate.netnih.gov
One common tactic involves the reaction of a β-ketomethyl ester with a compound containing an enamine or a related functional group. nih.gov For the synthesis of the target system, this would translate to using a 4-amino-1,2,3-thiadiazole derivative that can react with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine ring.
Rhodium-catalyzed three-component annulation reactions have also been reported for creating fused pyridinium (B92312) systems from simple pyridines, alkynes, and 1,2-dichloroethane, showcasing modern approaches to ring fusion. nih.govresearchgate.net While not directly applied to the thiadiazole system, these principles of C-H activation and annulation represent a potential strategy for constructing the desired fused framework. nih.govresearchgate.net
Specific Synthetic Pathways for the 4-Amine Functional Group Introduction
The introduction of the 4-amino group is a crucial step to arrive at the final target compound, nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine. This can be achieved either by directly aminating the pre-formed heterocyclic core or by transforming a precursor functional group at the C4 position.
Direct amination involves the introduction of an amino group onto the nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine skeleton. The reactivity of the pyridine ring within this fused system is key to this approach. Pyridine and its derivatives are known to undergo nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org
Chichibabin Reaction: This classic reaction involves treating a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group, typically at the 2- or 4-position. wikipedia.orgyoutube.com However, this reaction often requires harsh conditions and can lack regioselectivity. nih.gov
Activation via N-Oxide: A more controlled method involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. This activation makes the 2- and 4-positions more susceptible to nucleophilic attack. The N-oxide can then be treated with an aminating agent. For example, using tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine (B42293) followed by deprotection is an efficient one-pot method for the 2-amination of pyridines. researchgate.net
Phosphonium (B103445) Salt Strategy: A modern and highly regioselective approach involves converting the heterocycle into a phosphonium salt. This salt then reacts with sodium azide (B81097) to form an iminophosphorane, which is a versatile precursor to the amine group. This method often shows exclusive selectivity for the 4-position in substituted pyridines. nih.gov
Table 2: Comparison of Direct Amination Methods for Pyridines
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Chichibabin Reaction | NaNH₂ | Classic method; often requires high temperatures; potential for low regioselectivity. | wikipedia.orgyoutube.com |
| N-Oxide Activation | 1. Oxidizing agent (e.g., m-CPBA) 2. Ts₂O, t-BuNH₂ | Improves reactivity at C2/C4; allows for milder conditions. | researchgate.net |
| Phosphonium Salt Formation | 1. Ph₃P, CBr₄ 2. NaN₃ | Excellent regioselectivity for the 4-position; versatile iminophosphorane intermediate. | nih.gov |
An alternative to direct amination is the synthesis of a nih.govacs.orgnih.govThiadiazolo[4,5-c]pyridine derivative with a precursor group at the 4-position, which is then converted to the amine.
Reduction of a Nitro Group: A common and reliable strategy is the reduction of a 4-nitro derivative. The synthesis would first target 4-nitro- nih.govacs.orgnih.govthiadiazolo[4,5-c]pyridine. This nitro-substituted intermediate can then be reduced to the 4-amino compound using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic or hydrochloric acid). semanticscholar.org This method is widely used for the synthesis of aminopyridines from nitropyridine precursors. semanticscholar.org
Nucleophilic Substitution of a Halogen: Another powerful method is the displacement of a leaving group, typically a halogen like chlorine, from the 4-position. The synthesis of 4-chloro- nih.govacs.orgnih.govthiadiazolo[4,5-c]pyridine would be the initial goal. This intermediate can then react with an amine source, such as ammonia (B1221849) or a protected amine, to yield the final product. scielo.br Such substitutions can be performed under thermal conditions or, more commonly, using transition metal catalysts like palladium in Buchwald-Hartwig amination reactions, which are highly effective for C-N bond formation. nih.gov
Advanced Synthetic Methodologies for Analogues and Derivatives
The generation of analogues and derivatives of the fiveable.meresearchgate.netnih.govthiadiazolo[4,5-c]pyridine scaffold relies on robust and versatile chemical transformations. Modern organic synthesis provides a powerful toolkit for the construction and functionalization of such N-fused heterocycles, enabling the exploration of structure-activity relationships. nih.gov Key among these advanced methods are transition metal-catalyzed coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, and rearrangement reactions that can efficiently generate the desired heterocyclic framework from alternative precursors.
Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of complex aromatic and heterocyclic compounds. researchgate.netmdpi.com These methods offer unparalleled efficiency for forging bonds that are otherwise difficult to construct. For the synthesis and functionalization of the fiveable.meresearchgate.netnih.govthiadiazolo[4,5-c]pyridine core, these reactions can be envisioned in two main ways: construction of the fused ring system or post-synthesis modification of the scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are indispensable tools. chemrxiv.orgresearchgate.net For instance, a plausible strategy for derivatization involves the use of a halogenated fiveable.meresearchgate.netnih.govthiadiazolo[4,5-c]pyridine intermediate. This intermediate could then undergo a Suzuki coupling with various boronic acids to introduce diverse aryl or heteroaryl substituents. Similarly, a Buchwald-Hartwig amination could be employed to install different amino groups, expanding the chemical space around the core structure. A hypothetical palladium-catalyzed synthesis could involve the coupling of a suitably functionalized 2-chloropyridine (B119429) derivative with a hydrazide, followed by a cyclization step to form the fused triazole ring, a strategy that has proven effective for related triazolopyridines. nih.govorganic-chemistry.org
Copper-catalyzed reactions are also highly relevant, especially for forming C-N and C-S bonds. Copper-catalyzed Ullmann-type couplings can be used to link amine or thiol nucleophiles to a halogenated thiadiazolopyridine core. Furthermore, copper catalysts are effective in promoting intramolecular cyclization reactions to form fused heterocyclic systems. organic-chemistry.org For example, a copper-catalyzed oxidative cyclization of a pyridine ketone hydrazone has been shown to produce a related fiveable.meresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold, a method that could potentially be adapted for the synthesis of the thiadiazole analogue. researchgate.net
| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2 or Pd(PPh3)4 | SPhos, XPhos, PPh3 | K2CO3, Cs2CO3, K3PO4 | Dioxane, Toluene, EtOH/H2O | 80-120 |
| Buchwald-Hartwig Amination | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos | NaOtBu, K3PO4 | Toluene, Dioxane | 80-110 |
| Ullmann Coupling (C-N) | CuI or Cu2O | L-proline, Phenanthroline | K2CO3, K3PO4 | DMSO, DMF | 100-150 |
| Intramolecular Cyclization | Cu(OAc)2 or CuI | (none) or Phenanthroline | (none) or DBU | EtOAc, Toluene | 25-100 |
These catalytic systems are valued for their high functional group tolerance, which minimizes the need for protecting group strategies and shortens synthetic sequences. nih.gov
Rearrangement reactions offer elegant and often atom-economical pathways to complex molecular architectures by reorganizing the atomic connectivity of a substrate. In heterocyclic chemistry, certain rearrangements are pivotal for converting one heterocyclic system into another, often leading to the desired scaffold from more readily available precursors.
A notable example applicable to the synthesis of fused N-heterocycles is the Boulton-Katritzky rearrangement. fiveable.me This reaction typically involves the thermal or base-catalyzed rearrangement of a five-membered heterocyclic ring containing a N-O bond, such as an oxadiazole, into an isomeric system. researchgate.net The process allows for the transformation of one heterocycle into another, providing a unique route for scaffold generation. researchgate.net For instance, a 3-(pyridin-2-yl)-1,2,4-oxadiazole could potentially rearrange to form a fiveable.meresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, a structural isomer of the target scaffold's triazole analogue. organic-chemistry.org This type of rearrangement proceeds through a series of ring-opening and ring-closing steps, ultimately leading to a more stable heterocyclic system. mdpi.com
While direct application of the Boulton-Katritzky rearrangement to generate the fiveable.meresearchgate.netnih.govthiadiazole ring is not commonly reported, the underlying principle of using a precursor heterocycle that can be induced to rearrange into the desired fused scaffold is a powerful synthetic strategy. A hypothetical pathway could involve the synthesis of an analogous fused oxathiazole or dithiazole system that, under specific thermal or photochemical conditions, could undergo skeletal reorganization to form the target fiveable.meresearchgate.netnih.govthiadiazolo[4,5-c]pyridine core. Another relevant transformation for forming the 1,2,3-thiadiazole ring itself is the Hurd-Mori reaction, which involves the thermal decomposition of the tosylhydrazone of a thioacyl compound. nih.govorganic-chemistry.org Although a cyclization rather than a rearrangement, it represents a key method for generating the thiadiazole moiety from acyclic precursors.
Optimization of Reaction Conditions and Scalability Assessments
The transition from a laboratory-scale synthesis to a large-scale production process requires rigorous optimization of reaction conditions and a thorough assessment of scalability. The primary goals are to maximize yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable. ijraset.com
Optimization of a synthetic step, such as a palladium-catalyzed coupling or a cyclization reaction, typically involves a systematic screening of various parameters. researchgate.net These include the catalyst and its loading, the type of ligand, the choice of base and solvent, the reaction temperature, and the concentration of reagents. nih.gov For example, in a Suzuki coupling to functionalize the thiadiazolopyridine core, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., SPhos, PPh₃), bases (e.g., K₂CO₃, K₃PO₄), and solvent systems might be tested to identify the combination that provides the highest yield and cleanest conversion. nih.gov
| Entry | Solvent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | SOCl2 | 80 | 12 | 45 |
| 2 | Dioxane | SOCl2 | 100 | 8 | 58 |
| 3 | Acetonitrile | POCl3 | 80 | 10 | 65 |
| 4 | Toluene | PPA | 110 | 6 | 82 |
| 5 | (neat) | PPA | 120 | 4 | 75 |
Scalability assessment involves evaluating the practicality of the optimized conditions for large-scale synthesis. nih.gov Key considerations include:
Safety: Exothermic reactions must be identified and controlled. The use of highly toxic or explosive reagents should be avoided.
Cost and Availability: Reagents and catalysts must be commercially available at a reasonable cost for the desired scale.
Process Robustness: The reaction should be insensitive to minor variations in conditions and give reproducible results.
Purification: The need for chromatographic purification should be minimized or eliminated in favor of crystallization or extraction, which are more amenable to large-scale operations. researchgate.net
Waste Management: The environmental impact of solvents and byproducts must be considered, favoring greener processes where possible.
For a molecule like fiveable.meresearchgate.netnih.govthiadiazolo[4,5-c]pyridin-4-amine, achieving a scalable synthesis would likely involve developing a convergent route where the pyridine and thiadiazole precursors are prepared separately and then combined in a final, high-yielding step. nih.govacs.org Each step in the sequence would need to be individually optimized and assessed for its suitability for scale-up. rsc.org
Derivatization and Structural Diversification Of 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine
Functionalization at the Amine Position
The exocyclic 4-amino group is a key site for introducing structural diversity. As a primary aromatic amine, it readily participates in a variety of nitrogen-centered reactions.
Acylation and Sulfonylation Reactions
The primary amine of wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine is expected to react readily with various acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically proceed under standard conditions, often involving an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an inert solvent. beilstein-journals.org
Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides ((R-CO)₂O) yields N-acyl derivatives. This transformation converts the basic amino group into a neutral amide functionality, altering its electronic properties and hydrogen bonding capabilities. The synthesis of acylated heteroaromatic amines is a common strategy in medicinal chemistry. mdpi.com
Sulfonylation: Similarly, treatment with sulfonyl chlorides (R-SO₂Cl) is expected to produce stable sulfonamide derivatives. nih.govnih.gov The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents. nih.gov
The table below illustrates potential products from these reactions.
| Reagent Type | Example Reagent | Product Name |
| Acyl Chloride | Acetyl chloride | N-( wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-yl)acetamide |
| Acyl Chloride | Benzoyl chloride | N-( wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-yl)benzamide |
| Anhydride (B1165640) | Acetic anhydride | N-( wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-yl)acetamide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | N-( wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-yl)benzenesulfonamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | N-( wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-yl)methanesulfonamide |
Alkylation and Arylation Strategies
Direct N-alkylation of the 4-amino group can be achieved using alkyl halides, although over-alkylation to form tertiary amines can be a competing process. More controlled and modern methods, such as the Buchwald-Hartwig amination, provide a powerful tool for N-arylation and N-alkylation. wikipedia.orgnih.gov
Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl substituents. The use of electrogenerated anions has also been reported for the efficient N-alkylation of aminopyridines. researchgate.net
Arylation: The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the 4-amino group with a wide range of aryl halides or triflates. wikipedia.orgnih.govyoutube.com This reaction is highly versatile, employing a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XPhos, BINAP) and a base to facilitate the formation of the C-N bond. youtube.comyoutube.comresearchgate.net This method has revolutionized the synthesis of aryl amines. youtube.com
The table below showcases potential derivatizations via alkylation and arylation.
| Reaction Type | Reagent | Product Name |
| Alkylation | Iodomethane | N-methyl- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Alkylation | Benzyl bromide | N-benzyl- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Buchwald-Hartwig | Bromobenzene | N-phenyl- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Buchwald-Hartwig | 4-Chlorotoluene | N-(p-tolyl)- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
Modifications on the Pyridine Ring
The pyridine portion of the fused ring system is another key area for structural diversification, primarily through electrophilic halogenation followed by cross-coupling, or through nucleophilic aromatic substitution.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation: Introducing a halogen atom onto the pyridine ring provides a versatile handle for further modification. mt.com Electrophilic halogenation of pyridine rings can be challenging but is achievable, often targeting specific positions based on the electronic nature of the ring system. nih.govnih.gov For the wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridine core, positions C-5 and C-7 are potential sites for halogenation.
Cross-Coupling Reactions: Once halogenated, the resulting halo- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridines can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions.
Heck Reaction: Couples the halo-derivative with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orgwikipedia.org
Suzuki Coupling: Reacts the halo-derivative with a boronic acid or ester to form a new C-C bond, ideal for creating biaryl structures.
Sonogashira Coupling: Involves the coupling of the halo-derivative with a terminal alkyne to introduce alkynyl functionalities.
These reactions offer robust methods for installing a wide array of carbon-based substituents onto the pyridine ring.
The table below outlines examples of cross-coupling reactions on a hypothetical 7-bromo derivative.
| Reaction Name | Coupling Partner | Example Product |
| Heck Reaction | Styrene | 7-styryl- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Suzuki Coupling | Phenylboronic acid | 7-phenyl- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Sonogashira Coupling | Phenylacetylene | 7-(phenylethynyl)- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. youtube.com The pyridine nitrogen atom withdraws electron density from the ring, making the C-2 and C-4 positions (ortho and para) susceptible to nucleophilic attack. stackexchange.com In the wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridine system, the fused electron-withdrawing thiadiazole ring further activates the pyridine ring for SNAr.
If a suitable leaving group (such as a halogen) is present at an activated position (e.g., C-5 or C-7), it can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov This pathway provides a direct method for introducing heteroatom-based functional groups onto the pyridine ring. The reaction typically proceeds under the action of a base in a polar aprotic solvent. nih.gov Some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process. nih.gov
The table below gives examples of potential SNAr reactions on a hypothetical 7-chloro derivative.
| Nucleophile | Reagent Example | Product Name |
| Amine | Piperidine | 7-(piperidin-1-yl)- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Alkoxide | Sodium methoxide | 7-methoxy- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
| Thiolate | Sodium thiophenoxide | 7-(phenylthio)- wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridin-4-amine |
Structural Elaboration of the Thiadiazole Moiety
The 1,2,3-thiadiazole (B1210528) ring, while aromatic, can undergo specific transformations that allow for its structural elaboration or conversion into other functionalities. mdpi.com These reactions often involve ring-cleavage as a key step. researchgate.net
One of the most notable reactions of 1,2,3-thiadiazoles is their base-induced ring cleavage. Treatment of 1,2,3-thiadiazoles with a strong base, such as an organolithium reagent or potassium t-butoxide, can lead to the extrusion of molecular nitrogen and the formation of an alkynethiolate intermediate. researchgate.netingentaconnect.com This reactive intermediate can then be trapped with an electrophile, such as an alkyl halide, to produce alkynyl thioethers. researchgate.net This transformation provides a unique method to convert the thiadiazole ring into an alkyne functionality, offering a significant structural modification.
Another key synthetic route involving the formation of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, where α-methylene ketone hydrazones are cyclized with thionyl chloride. wikipedia.orgnih.govresearchgate.net While this is a synthetic method, understanding its mechanism provides insight into the stability and reactivity of the ring. Modifications to this process could potentially be used to introduce substituents during the ring-formation step.
Ring transformation reactions, where the thiadiazole ring rearranges to form another heterocyclic system, have also been reported, such as the conversion of specific 1,2,3-thiadiazoles into furan-2-carbothioamides. researchgate.net Such transformations, if applicable to the fused wikipedia.orgnih.govmdpi.comthiadiazolo[4,5-c]pyridine system, would represent a profound structural elaboration.
Synthesis of Hybrid Molecules Incorporating the bohrium.comnih.govmdpi.comThiadiazolo[4,5-c]pyridine Core Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a significant gap in the chemical synthesis and derivatization of molecules based on the bohrium.comnih.govmdpi.comthiadiazolo[4,5-c]pyridine scaffold. Despite the broad interest in the development of hybrid molecules in medicinal chemistry, which involves combining different pharmacophores to create novel therapeutic agents, the specific derivatization of bohrium.comnih.govmdpi.comThiadiazolo[4,5-c]pyridin-4-amine into such hybrid structures has not been reported in available scholarly articles.
The synthesis of hybrid molecules is a well-established strategy in drug discovery to enhance the biological activity, selectivity, and pharmacokinetic properties of lead compounds. This approach has been successfully applied to a wide array of heterocyclic systems. For instance, extensive research has been conducted on the synthesis of hybrid molecules containing other isomeric thiadiazole-pyridine systems or related nitrogen- and sulfur-containing heterocycles. These studies have yielded compounds with promising anticancer, antimicrobial, and anti-inflammatory properties.
However, a targeted search for the synthesis of hybrid molecules specifically incorporating the bohrium.comnih.govmdpi.comthiadiazolo[4,5-c]pyridine core did not yield any specific research findings. The derivatization of the parent amine, bohrium.comnih.govmdpi.comThiadiazolo[4,5-c]pyridin-4-amine, to create more complex, hybrid structures appears to be a field that is yet to be explored by synthetic and medicinal chemists.
Consequently, there is no available data on reaction methodologies, detailed research findings, or tables of synthesized compounds and their biological activities that fall under the scope of synthesizing hybrid molecules from this particular heterocyclic system. The absence of such information in the public domain prevents a detailed discussion on the structural diversification and synthesis of hybrid molecules derived from bohrium.comnih.govmdpi.comThiadiazolo[4,5-c]pyridin-4-amine. This highlights a potential opportunity for future research in the exploration of the chemical space and potential biological applications of this unique heterocyclic scaffold.
Spectroscopic and Advanced Structural Elucidation in Research On 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. While specific experimental data for nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine is not extensively detailed in publicly available literature, the expected NMR spectra can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the protons on the pyridine (B92270) ring and the amine group. The two aromatic protons on the pyridine moiety are chemically non-equivalent and should appear as doublets due to coupling with each other. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the fused ring system of nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine, five distinct signals are anticipated for the carbon atoms composing the heterocyclic framework. The chemical shifts of these carbons are influenced by their local electronic environment, particularly the presence of adjacent nitrogen and sulfur atoms.
Expected ¹H and ¹³C NMR Data The following table represents predicted chemical shifts (δ) in ppm relative to a standard (e.g., TMS). Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyridine-H | 7.0-8.5 | Doublet |
| ¹H | Pyridine-H | 7.0-8.5 | Doublet |
| ¹H | NH₂ | 5.0-7.0 (broad) | Singlet |
| ¹³C | Fused Ring Carbons (5 signals) | 110-160 | Not Applicable |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine (C₆H₄N₄S), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm.
Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation patterns. Under collision-induced dissociation, the protonated molecule would be expected to fragment in a characteristic manner. A primary and highly characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral dinitrogen (N₂) molecule. mdpi.comnih.gov Subsequent fragmentation would likely involve cleavages within the pyridine and remaining thiazole (B1198619) rings. These fragmentation patterns provide valuable structural information that complements NMR data.
Predicted HRMS Data
| Ion | Formula | Calculated Exact Mass | Expected Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₆H₅N₄S⁺ | 165.0284 | Parent Ion |
| [M+H-N₂]⁺ | C₆H₅N₂S⁺ | 137.0222 | Loss of Dinitrogen |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are used to confirm the presence of specific functional groups.
For nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=N and C=C stretching vibrations within the fused heterocyclic rings, as well as N-H bending vibrations.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |
| C=N / C=C Stretch (Ring) | 1500-1620 | Medium-Strong |
| N-H Bend (Amine) | 1580-1650 | Medium |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Stereochemistry
Single-Crystal X-ray Diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.
For a related compound, 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, X-ray diffraction analysis showed that the pyridine and thiadiazole rings were not coplanar, exhibiting a dihedral angle of 32.42°. nih.gov The crystal structure was stabilized by intermolecular N—H···N hydrogen bonds, forming a three-dimensional network. nih.gov A similar analysis of nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine would be expected to reveal the planarity of the fused ring system and show extensive hydrogen bonding involving the 4-amine group and the pyridine nitrogen atom, which would play a crucial role in its solid-state architecture.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and characterize its photophysical properties. Aromatic and heterocyclic compounds like nih.govmdpi.comrsc.orgThiadiazolo[4,5-c]pyridin-4-amine typically exhibit strong absorption in the ultraviolet region due to π→π* transitions.
The UV-Vis absorption spectrum would provide information on the molecule's ability to absorb light at specific wavelengths. The presence of the fused aromatic system suggests that distinct absorption bands would be observed. nih.gov Fluorescence spectroscopy would determine if the molecule emits light after excitation and at what wavelength, providing insights into its potential applications in materials science or as a fluorescent probe. The emission properties are often sensitive to solvent polarity. irb.hr
Computational and Theoretical Investigations Of 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Stability
No dedicated Density Functional Theory (DFT) studies detailing the electronic structure, reactivity parameters (such as HOMO-LUMO energies), or stability of clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine were identified.
For related heterocyclic systems, DFT calculations are commonly employed. For instance, studies on various 1,3,4-thiadiazole (B1197879) and aminopyridine derivatives have utilized DFT methods like B3LYP to investigate electronic properties, molecular structure, and spectroscopic profiles. dergipark.org.trmdpi.comacs.orgnih.gov These analyses provide insights into the fundamental chemical nature of these classes of compounds, but the specific results cannot be extrapolated to the requested molecule due to structural and isomeric differences.
Conformational Analysis and Tautomeric Studies
There is no published research on the conformational analysis or the specific tautomeric equilibria (e.g., amino-imino tautomerism) of clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine.
In analogous systems, such as substituted (5-pyridin-2-yl- clockss.orgnih.govactascientific.comthiadiazol-2-yl) amine, computational studies have been performed to assess the relative stability of different tautomers. chem-soc.siresearchgate.net For one such derivative, DFT calculations showed the egzo-amino tautomeric form to be more stable than the egzo-imino form by 35 kJ/mol. researchgate.net Such studies are crucial for understanding the predominant forms of these molecules in different environments, which influences their biological activity.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
A Molecular Electrostatic Potential (MEP) map for clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine has not been published. MEP analyses on related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been used to identify potential sites for electrophilic and nucleophilic attack, which is valuable for predicting intermolecular interactions. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
No molecular docking studies featuring clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine as the ligand were found in the literature.
However, the field actively uses this technique for similar scaffolds. A recent study on a structurally related series, 4,7-dihydro- clockss.orgchem-soc.sinih.govthiadiazolo[5,4-b]pyridine-6-carboxamides, performed molecular docking to investigate their antimicrobial potential, reporting a binding affinity of -7.2 kcal/mol for one derivative against a specific bacterial receptor. nih.gov Other studies have docked different thiadiazole-pyridine hybrids against various targets, including dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase, to predict binding modes and rationalize biological activity. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies with Biological Macromolecules
There are no available molecular dynamics (MD) simulation studies for clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine. MD simulations are often used to complement docking studies by providing insights into the stability of ligand-protein complexes over time. For example, MD simulations have been used to evaluate the stability of complexes between certain 1,3,4-thiadiazole derivatives and protein targets like caspase-3 and COX-2. nih.gov
Predictive Modeling of Chemical Reactions and Pathways
No literature was found concerning the predictive computational modeling of chemical reactions or synthetic pathways specifically for clockss.orgchem-soc.sinih.govThiadiazolo[4,5-c]pyridin-4-amine. While numerous papers describe the successful synthesis of various thiadiazolopyridine isomers, these are typically presented as experimental results rather than the outcome of predictive computational pathway analysis. nih.govnih.govnih.gov
Investigation of Biological Interactions and Pre Clinical Activity Profiles Of 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine and Its Derivatives
In vitro Enzyme Inhibition Studies
Thiadiazole and its fused heterocyclic derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors against a variety of therapeutic targets.
Evaluation Against Specific Enzyme Targets (e.g., α-glucosidase, urease, helicases, kinases)
α-Glucosidase Inhibition: Derivatives of 1,3,4-thiadiazole (B1197879) based on 3-aminopyridin-2(1H)-ones have demonstrated significant inhibitory activity against α-glucosidase. One study reported that a series of these derivatives exhibited up to 95.0% inhibition, which is 1.9 times higher than the reference drug acarbose (49.5%) wjpmr.comkyushu-u.ac.jp. Specifically, the compound 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid showed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM) wjpmr.comkyushu-u.ac.jp. Another study on thiourea derivatives of 3-aminopyridin-2(1H)-ones found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea had a higher inhibitory activity against α-glucosidase (56.6% inhibition at 15 mM, IC50 = 9.77 mM) compared to acarbose (46.1% inhibition at 15 mM, IC50 = 11.96 mM) mdpi.com.
Urease Inhibition: Triazolothiadiazole and triazolothiadiazine derivatives have been identified as potent urease inhibitors. In one study, all 28 tested analogues displayed remarkable inhibitory potential with IC50 values ranging from 3.33 to 46.83 μM nih.gov. The most potent compounds were found to be approximately 6.5-fold more effective than the standard drug thiourea (IC50 = 22.45 ± 0.30 μM) nih.gov. Similarly, a series of nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govwjpmr.commdpi.comthiadiazole derivatives exhibited outstanding urease inhibition, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, significantly better than thiourea (IC50 = 22.54 ± 2.34 µM) nih.gov.
Helicase Inhibition: A series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives were investigated as inhibitors of Bloom (BLM) helicase, an important enzyme in DNA repair nih.gov. The initial hit compound demonstrated an IC50 value of 1.4 μM in a gel-based DNA unwinding assay nih.gov. Structure-activity relationship (SAR) studies revealed that modifications to the pyridine (B92270) and thiadiazole moieties significantly impacted the inhibitory activity nih.gov.
Kinase Inhibition: While direct studies on the target compound are lacking, the broader class of pyrazolopyridine derivatives has been explored as kinase inhibitors for cancer therapy. These compounds have shown inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) frontiersin.org. For instance, an imidazo[5,1-b] nih.govwjpmr.commdpi.comthiadiazole derivative was identified as a potent CDK8 inhibitor, which led to the exploration of structurally related pyrazolo[3,4-b]pyridines to improve pharmacokinetic properties frontiersin.org.
Table 1: In vitro Enzyme Inhibition by Thiadiazole and Triazole-Pyridine Derivatives
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| α-Glucosidase | 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Up to 95.0% inhibition, significantly more potent than acarbose. | wjpmr.comkyushu-u.ac.jp |
| α-Glucosidase | Thiourea derivatives of 3-aminopyridin-2(1H)-ones | IC50 of 9.77 mM, outperforming acarbose. | mdpi.com |
| Urease | Triazolothiadiazoles and Triazolothiadiazines | IC50 values as low as 3.33 μM, ~6.5-fold more potent than thiourea. | nih.gov |
| Urease | nih.govnih.govmdpi.comTriazolo[3,4-b] nih.govwjpmr.commdpi.comthiadiazole derivatives | IC50 values ranging from 0.87 to 8.32 µM. | nih.gov |
| Bloom Helicase | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | IC50 of 1.4 μM for the lead compound. | nih.gov |
| Kinases (CDK8) | Imidazo[5,1-b] nih.govwjpmr.commdpi.comthiadiazole and Pyrazolo[3,4-b]pyridine derivatives | Potent inhibition of CDK8, leading to further optimization studies. | frontiersin.org |
Mechanistic Studies of Enzyme Inhibition
Kinetic studies on the most potent urease inhibitors from the triazolothiadiazole and triazolothiadiazine series revealed a competitive type of inhibition nih.gov. This indicates that the inhibitors bind to the active site of the enzyme, competing with the natural substrate, urea. The inhibition constants (Ki) for the most active compounds were in the low micromolar range nih.gov. Similarly, kinetic evaluations of the most potent nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govwjpmr.commdpi.comthiadiazole derivative also demonstrated a competitive mode of urease inhibition nih.gov.
Cellular Pathway Modulation Assays
The anticancer potential of thiadiazole derivatives has been linked to their ability to modulate key cellular pathways, including the cell cycle and apoptosis.
Assessment of Effects on Cell Cycle Progression in Cell Lines
Certain 1,2,3-thiadiazole (B1210528) derivatives, designed as analogs of the microtubule-destabilizing agent combretastatin A-4, have been shown to arrest the cell cycle at the G2/M phase nih.gov. These compounds inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby halting cell division nih.gov.
Induction of Apoptosis and Other Cell Death Mechanisms
Several studies have reported the apoptosis-inducing effects of thiadiazole derivatives in various cancer cell lines. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were evaluated for their ability to induce apoptosis in prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells mdpi.com. In another study, a novel 1,3,4-thiadiazole derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines and was shown to induce apoptosis nih.gov.
Antimicrobial Activity Investigations (Excluding Clinical Efficacy)
A significant body of research has focused on the antimicrobial properties of thiadiazole and its derivatives, revealing a broad spectrum of activity against various bacterial and fungal strains.
A series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi nih.gov. The results indicated that some of these compounds displayed significant antimicrobial activity nih.gov. Another study synthesized new 1,3,4-thiadiazole derivatives with a pyridine moiety and found that five of the synthesized compounds showed varying antibacterial effects on Escherichia coli, Salmonella kentucky, Bacillus subtilis, and Klebsiella pneumoniae nih.gov.
In the realm of antifungal agents, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated against several Candida species nih.gov. One compound, bearing a 2,4-dichlorophenyl group, was identified as the most active in the series against C. albicans with a minimum inhibitory concentration (MIC) of 5 µg/mL nih.gov. Other derivatives also exhibited comparable antifungal activity to the standard drug fluconazole nih.gov. Furthermore, 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives have also shown significant antifungal activities, with some analogs demonstrating MIC values as low as 0.5 µg/mL nih.gov.
Table 2: Antimicrobial Activity of Thiadiazole-Pyridine Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant antimicrobial activity observed. | nih.gov |
| 1,3,4-Thiadiazole derivatives with a pyridine moiety | E. coli, S. kentucky, B. subtilis, K. pneumoniae | Varying antibacterial effects demonstrated. | nih.gov |
| 1,3,4-Thiadiazole derivatives | Candida species | MIC as low as 5 µg/mL against C. albicans. | nih.gov |
| nih.govnih.govmdpi.comTriazolo[3,4-b]1,3,4-thiadiazole derivatives | Fungi | MIC values as low as 0.5 µg/mL. | nih.gov |
Antibacterial Spectrum and Potency.
No studies detailing the in vitro or in vivo antibacterial activity of nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine or its derivatives against various bacterial strains were identified. Consequently, information regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal concentrations (MBCs) is not available.
Antifungal Efficacy.
There is a lack of published research on the antifungal properties of nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine and its derivatives. Data on its efficacy against fungal pathogens, such as Candida or Aspergillus species, including MIC values, is not present in the current scientific literature.
Antitubercular Activity Assessment.
No dedicated studies assessing the antitubercular potential of nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine or its derivatives against Mycobacterium tuberculosis or other mycobacterial species have been reported.
Antiparasitic Activity Evaluations (e.g., Antileishmanial).
Information regarding the antiparasitic activity of nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine and its derivatives is absent from the scientific record. No studies were found that investigated its effects on parasites such as Leishmania, Trypanosoma, or Plasmodium.
Exploration of Receptor Binding and Modulation.
No data is available concerning the binding affinity or modulatory effects of nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine or its derivatives on any specific biological receptors.
Molecular Target Identification and Validation Strategies in Biological Systems.
As there are no reported biological activities for nih.govkyushu-u.ac.jpnih.govThiadiazolo[4,5-c]pyridin-4-amine, there have been no subsequent studies on the identification or validation of its molecular targets.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies For 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine Derivatives
Systematic Exploration of Substituent Effects on Biological Interactions
The biological profile of the researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine scaffold can be systematically modulated by introducing various substituents at different positions. The primary locations for modification are the exocyclic 4-amino group and the available positions on the pyridine (B92270) ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a crucial role in influencing the molecule's interaction with biological targets.
Research on analogous pyridine-thiadiazole derivatives has demonstrated the profound impact of such substitutions. For instance, in studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, modifications to the pyridine moiety and the exocyclic amine group were critical for activity. nih.gov Changing the position of the nitrogen within the pyridine ring (e.g., from the 4-position to the 3-position) was shown to maintain comparable biological activity, while a shift to the 2-position or replacement with a phenyl ring led to inactivity. nih.gov This highlights the specific electronic and steric requirements for target engagement.
Similarly, SAR studies on a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines revealed that small alkyl substituents on one pyridine ring, combined with alkoxy groups on the second, significantly enhanced biological effects. nih.gov This suggests that a delicate balance of lipophilicity and steric profile is essential for optimizing activity. The introduction of polar groups like nitriles or amides was sometimes detrimental, but their combination with other favorable substituents could recover activity. nih.gov
These findings from related scaffolds underscore the importance of a systematic approach to substitution on the researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine core. The electronic properties of substituents can alter the pKa of the molecule, affecting its ionization state at physiological pH and its ability to participate in ionic interactions. The size and shape (steric properties) of substituents dictate the molecule's fit within a binding pocket, while lipophilicity influences membrane permeability and interaction with hydrophobic pockets of the target protein.
Table 1: Influence of Substituent Properties on Biological Activity in Analogous Pyridine-Thiadiazole Systems
| Position of Substitution | Substituent Type | General Effect on Activity | Rationale | Analogous Scaffold Reference |
|---|---|---|---|---|
| Pyridine Ring | Positional Isomers (Nitrogen) | Highly sensitive; activity can be retained or lost. | Alters electrostatic potential and hydrogen bonding vectors. | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine nih.gov |
| Pyridine Ring | Small Alkyl Groups (e.g., -CH₃) | Generally favorable; can enhance potency. | Improves hydrophobic interactions and binding affinity. | di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines nih.gov |
| Pyridine Ring | Alkoxy Groups (e.g., -OCH₃) | Often enhances activity. | Can act as a hydrogen bond acceptor and modify solubility. | di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines nih.gov |
| Exocyclic Amine | Acylation/Urea Formation | Can significantly increase potency. | Provides additional hydrogen bonding and hydrophobic contacts. | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine nih.gov |
Identification of Key Pharmacophoric Elements within theresearchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridine-4-amine Scaffold
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For the researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine scaffold, several key pharmacophoric elements can be identified based on its inherent structure and by analogy with other bioactive heterocyclic systems.
Fused Heterocyclic Core: The rigid, planar researchgate.netsemanticscholar.orgnih.govthiadiazolo[4,5-c]pyridine nucleus serves as the fundamental scaffold. Its defined shape and size provide a structural anchor that positions other functional groups in a precise three-dimensional orientation for optimal interaction with a receptor. This core is rich in heteroatoms, contributing to its unique electronic character.
Hydrogen Bond Donors and Acceptors: The scaffold is rich in potential hydrogen bonding sites, which are critical for molecular recognition.
The exocyclic 4-amino group is a primary hydrogen bond donor.
The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor.
The nitrogen atoms within the 1,2,3-thiadiazole (B1210528) ring are also potential hydrogen bond acceptors. Studies on related scaffolds like thiazolo[5,4-b]pyridines have shown that specific nitrogen atoms in the heterocyclic system can be crucial for hinge-binding interactions within kinase ATP-binding sites. nih.gov
Aromatic/π-Stacking Regions: The fused aromatic system can participate in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.
The spatial arrangement of these features is critical. The relative positions of the hydrogen bond donors and acceptors, along with the hydrophobic surface of the scaffold, define the pharmacophoric pattern that a biological target recognizes.
Development and Validation of QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org This approach is invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing costs.
For a series of researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives, a QSAR model would be developed by:
Data Set Compilation: Assembling a dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), electrostatic, and quantum-chemical properties.
Model Generation: Employing statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a regression model that links the descriptors to the observed activity. nih.govmdpi.com
Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). semanticscholar.orgdmed.org.ua
Studies on structurally similar compounds provide a blueprint for this process. For example, a 3D-QSAR study on 1,3,4-thiadiazol-2-amines identified steric and electrostatic fields as key determinants of activity, suggesting that bulky, electronegative groups at specific positions enhance potency. semanticscholar.org Another QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives found that a combination of 2D, 3D, and molecular property descriptors could effectively predict antioxidant activity. dmed.org.ua These studies indicate that a successful QSAR model for researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives would likely incorporate descriptors related to hydrophobicity (e.g., LogP), electronic distribution (e.g., dipole moment), and molecular shape (e.g., surface area).
Table 2: Potentially Significant Descriptors for QSAR Modeling of researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine Derivatives
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance |
|---|---|---|---|
| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Lipophilicity and membrane permeability. | Influences access to the target site and hydrophobic interactions. nih.gov |
| Electronic | Dipole Moment, Atomic Charges | Distribution of electrons within the molecule. | Governs electrostatic interactions, hydrogen bonding potential. nih.gov |
| Steric/Topological | Molecular Volume, Surface Area | Size and shape of the molecule. | Determines steric fit within the binding pocket. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. | Relates to chemical reactivity and charge-transfer interactions. nih.gov |
Computational Approaches to SAR: Ligand-Based and Structure-Based Design
Computational chemistry offers powerful tools to explore SAR and guide the design of new molecules. These methods are broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules.
Pharmacophore Modeling: As discussed in section 7.2, a pharmacophore model can be generated from a set of active ligands. This model serves as a 3D query to screen virtual libraries for new compounds that possess the required features, or to guide the modification of existing scaffolds. mdpi.com
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that provide visual, contour-map representations of where steric bulk, positive/negative charges, and hydrophobic/hydrophilic properties are favorable or unfavorable for activity.
Structure-Based Drug Design (SBDD): This approach is employed when the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example).
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov For researchgate.netsemanticscholar.orgnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives, docking studies could reveal key interactions, such as hydrogen bonds between the 4-amino group and a backbone carbonyl in the protein's hinge region, or π-stacking of the fused ring system with an aromatic residue. mdpi.comnih.gov This information is invaluable for designing modifications that enhance binding affinity and selectivity.
Conformational Preferences and Their Influence on Activity
While the fused researchgate.netsemanticscholar.orgnih.govthiadiazolo[4,5-c]pyridine core is largely rigid and planar, the substituents attached to it possess conformational flexibility. The orientation of groups attached to the exocyclic 4-amino group, for instance, can be critical for activity. The dihedral angles defining the orientation of these substituents can determine whether the molecule adopts the low-energy, "active" conformation required for binding to its biological target.
Conformational analysis can be performed using computational methods to identify the most stable (lowest energy) conformations of a molecule. nih.gov Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand within the binding site of a protein, providing insights into the stability of key interactions and the conformational changes that may occur upon binding. mdpi.com Understanding the preferred conformations and the energy barriers between them is crucial, as a molecule that must adopt a high-energy conformation to bind will exhibit lower affinity. Therefore, designing derivatives that are "pre-organized" in the bioactive conformation is a key strategy for improving potency.
Advanced Research Directions and Future Opportunities For 1 2 3 Thiadiazolo 4,5 C Pyridin 4 Amine Chemistry
Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The future synthesis of mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine and its derivatives is geared towards methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Current and Future Synthetic Strategies:
| Approach | Description | Potential Advantages |
| Flow Chemistry | Continuous flow processes offer precise control over reaction parameters, enabling rapid optimization and safer handling of hazardous reagents. This method has been successfully applied to the synthesis of other thiadiazole isomers. mdpi.comresearchgate.netnih.gov | Enhanced safety, improved scalability, higher yields, and reduced reaction times. |
| Biocatalysis | The use of enzymes to catalyze key synthetic steps can provide exquisite stereocontrol and reduce the need for harsh reagents and protecting groups. This is particularly relevant for creating chiral derivatives. researchgate.net | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Multicomponent Reactions (MCRs) | One-pot reactions that combine three or more starting materials to form a complex product can significantly reduce the number of synthetic steps, saving time, resources, and minimizing waste. researchgate.net | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |
| Microwave-Assisted Synthesis | The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter synthesis times and often cleaner reactions with higher yields. | Rapid reaction times, improved yields, and enhanced reaction efficiency. |
A key goal is to develop synthetic pathways that minimize the use of hazardous solvents and toxic reagents, generate less waste, and are more energy-efficient. researchgate.net For instance, the Hurd-Mori method, a classical approach to synthesizing 1,2,3-thiadiazoles from hydrazones using thionyl chloride, could be adapted to flow chemistry to mitigate the risks associated with this reagent. mdpi.com
Design and Synthesis ofmdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine as Chemical Probes for Biological Systems
The inherent photophysical properties and biological activity of the thiadiazolopyridine scaffold make it an attractive candidate for the development of chemical probes to investigate complex biological systems.
Potential Applications as Chemical Probes:
Fluorescent Probes: Derivatives of mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine could be designed to exhibit fluorescence that is modulated by the presence of specific analytes, such as metal ions or reactive oxygen species. For example, a related thiazolo[4,5-b]pyridine-based probe has been developed for the detection of zinc ions. dntb.gov.ua
Photoaffinity Labels: By incorporating a photoreactive group, these compounds could be used to identify and map the binding sites of target proteins, providing valuable insights into drug-target interactions.
PET Imaging Agents: The synthesis of isotopically labeled versions, for instance with Fluorine-18, could enable the use of these compounds as radiotracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization and quantification of their target engagement in vivo.
The development of such probes would be a crucial step in elucidating the mechanism of action of bioactive mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives and identifying new therapeutic targets.
Exploration of Material Science Applications for Fused Thiadiazolopyridines (e.g., Organic Semiconductors, Dyes)
The electron-deficient nature of the thiadiazole ring, combined with the aromatic pyridine (B92270) system, imparts interesting electronic and optical properties to fused thiadiazolopyridines, making them promising candidates for applications in material science.
Emerging Material Science Applications:
| Application | Relevant Properties | Research Findings on Related Isomers |
| Organic Semiconductors | The planar structure and potential for π-π stacking in fused thiadiazolopyridines can facilitate charge transport, a key requirement for organic field-effect transistors (OFETs). | Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and shown to have good thermal properties and charge transport behavior in OTFTs. nih.gov |
| Organic Dyes | The donor-acceptor character that can be engineered into thiadiazolopyridine derivatives allows for tuning of their absorption and emission properties across the visible spectrum. | mdpi.comresearchgate.netnih.govThiadiazolo[3,4-c]pyridine-based organic sensitizers have been developed for dye-sensitized solar cells (DSSCs), demonstrating broad absorption spectra. dmed.org.ua |
Computational studies using Density Functional Theory (DFT) can be employed to predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of different mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine isomers and their derivatives to guide the design of new materials with tailored optical and electronic characteristics. princeton.edunih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives.
AI and ML in Drug Discovery:
Predictive Modeling: ML models, such as Random Forest, Support-Vector Machines, and Deep Neural Networks, can be trained on existing data to predict the biological activity of new compounds. nih.govrsc.org For instance, models can be built to predict the kinase inhibitory activity of novel thiadiazolopyridine analogs. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, providing insights for the design of more potent molecules.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify novel and promising drug candidates based on the mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine scaffold.
These computational approaches can significantly accelerate the drug discovery process, reduce costs, and increase the success rate of identifying clinical candidates. mdpi.com
Multidisciplinary Research Collaborations for Comprehensive Translational Studies
The translation of promising mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine derivatives from the laboratory to clinical applications requires a concerted effort from researchers across various disciplines.
Key Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial for bridging the gap between basic research and drug development. These partnerships can provide the necessary resources and expertise for preclinical and clinical trials.
Chemistry and Biology Integration: Close collaboration between synthetic chemists, who design and create new molecules, and biologists, who evaluate their efficacy and mechanism of action, is essential for a successful drug discovery program.
Computational and Experimental Synergy: Integrating computational predictions from AI and ML models with experimental validation is a powerful strategy for accelerating the design-make-test-analyze cycle in drug discovery.
Such multidisciplinary collaborations are vital for conducting the comprehensive translational studies needed to bring new therapies based on the mdpi.comresearchgate.netnih.govThiadiazolo[4,5-c]pyridin-4-amine scaffold to patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
